3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile
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Overview
Description
3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a dimethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then reacted with a nitrile source under controlled conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
- 4-Methoxyphenyl acrylate
Uniqueness
3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-13)11(14)9-4-6-10(15-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
SGZAEVQNMIMPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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